molecular formula C20H22N4O3S B6538314 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1058381-46-6

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide

Katalognummer B6538314
CAS-Nummer: 1058381-46-6
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: IPTHKUTTXAHQEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide (BDPPC) is a novel heterocyclic compound that has recently gained attention in the scientific research community due to its potential applications in various fields. BDPPC has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Wissenschaftliche Forschungsanwendungen

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide has been studied for its potential applications in a number of scientific research areas. For example, it has been used to study the effects of dopamine on the central nervous system, as well as its effects on the cardiovascular system. It has also been used to investigate the effects of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide on the immune system, as well as its effects on cancer cells. Additionally, N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide has been studied for its potential use in drug delivery systems, as well as its use in the treatment of various diseases.

Wirkmechanismus

The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide is not yet fully understood. However, it is believed to act as an agonist of the dopamine receptor. This means that it binds to the dopamine receptor and activates it, leading to the release of dopamine in the brain. This can have a number of effects, including increased alertness, improved concentration, and improved mood.
Biochemical and Physiological Effects
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide has been studied for its biochemical and physiological effects. In animal studies, N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide has been shown to increase dopamine levels in the brain, which can lead to a number of beneficial effects. For example, it has been shown to improve learning and memory, as well as reduce anxiety and depression. Additionally, N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide has been shown to reduce inflammation and oxidative stress, as well as improve blood sugar levels and blood pressure.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide has a number of advantages for lab experiments. For example, it is relatively easy to synthesize and can be produced in high yields. Additionally, it is stable and can be stored for long periods of time. However, there are some limitations to using N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide in lab experiments. For example, it is not water soluble, so it must be dissolved in an organic solvent prior to use. Additionally, its effects on the body can vary depending on the dose and route of administration.

Zukünftige Richtungen

There are a number of potential future directions for the use of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide. For example, further research could be conducted to better understand its mechanism of action and its effects on the body. Additionally, it could be studied for its potential use in drug delivery systems, as well as its use in the treatment of various diseases. Additionally, further research could be conducted to investigate its potential use in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Finally, N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide could be studied for its potential use in the treatment of cancer and other diseases.

Synthesemethoden

The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide involves a multi-step process. The first step involves the reaction of 1,3-benzodiazole and piperidine, followed by a sulfonylation reaction with methanesulfonyl chloride. The final step involves the carboxylation of the resulting compound with 4-chloro-3-nitrobenzoic acid. This synthesis method has been successfully used to produce N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide in high yields.

Eigenschaften

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-28(26,27)24-12-10-15(11-13-24)20(25)21-16-8-6-14(7-9-16)19-22-17-4-2-3-5-18(17)23-19/h2-9,15H,10-13H2,1H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTHKUTTXAHQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.